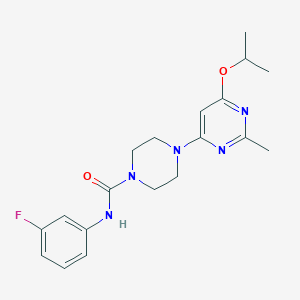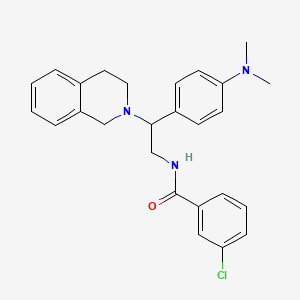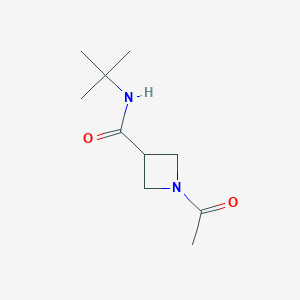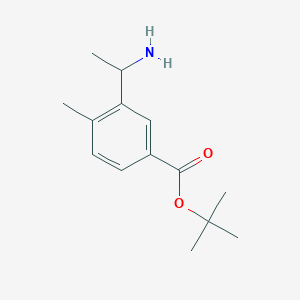![molecular formula C26H24N4O3S B2556393 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide CAS No. 866013-49-2](/img/no-structure.png)
6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Inhibitory Activity
Compounds with structures similar to 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide have been synthesized and evaluated for various biological activities. For instance, 6-phenylpyrazolo[3,4-d]pyrimidones have been described as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds show significant enzymatic and cellular activity and have been evaluated for their potential oral antihypertensive activity (Dumaitre & Dodic, 1996).
Anticancer Agents
Microwave-assisted synthesis has been utilized to create new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents. These compounds were evaluated against human cancer cell lines, revealing significant cytotoxicity. This showcases the potential of structurally complex pyrimidine derivatives in cancer research (Hosamani, Reddy, & Devarajegowda, 2015).
Antitumor Activity
The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating significant activity against specific tumors in preclinical models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Antibacterial and Antifungal Agents
Benzothiazole pyrimidine derivatives have been synthesized and assessed for their antibacterial and antifungal activities. This research highlights the broad spectrum of biological activities that can be targeted with pyrimidine-based compounds, demonstrating their potential in developing new antimicrobial agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a thieno[3,2-d]pyrimidine derivative with a cyanobenzyl derivative, followed by amidation with a phenylhexanamine derivative.", "Starting Materials": [ "2-cyanobenzaldehyde", "2-thiouracil", "ethyl acetoacetate", "phenylhydrazine", "hexanoyl chloride", "N,N-dimethylformamide", "triethylamine", "sodium hydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Condensation of 2-cyanobenzaldehyde with 2-thiouracil in ethanol to form 2-(2-cyanobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one", "Alkylation of 2-(2-cyanobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one with ethyl acetoacetate in the presence of sodium hydride and N,N-dimethylformamide to form ethyl 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanoate", "Reduction of ethyl 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanoate with sodium borohydride in methanol to form 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanoic acid", "Amidation of 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanoic acid with phenylhydrazine in the presence of triethylamine and hydrochloric acid to form 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide" ] } | |
CAS-Nummer |
866013-49-2 |
Molekularformel |
C26H24N4O3S |
Molekulargewicht |
472.56 |
IUPAC-Name |
6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C26H24N4O3S/c27-17-19-9-6-7-10-20(19)18-30-22-14-16-34-24(22)25(32)29(26(30)33)15-8-2-5-13-23(31)28-21-11-3-1-4-12-21/h1,3-4,6-7,9-12,14,16H,2,5,8,13,15,18H2,(H,28,31) |
InChI-Schlüssel |
LTGBYWQUTMVIRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)
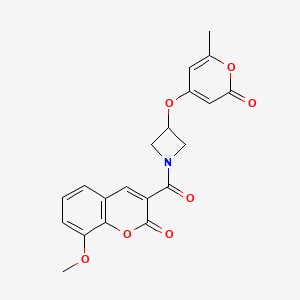

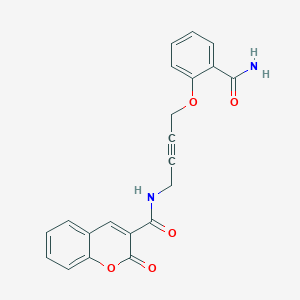
![1-[(2-Chlorophenyl)methyl]indol-6-amine](/img/structure/B2556321.png)
![(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2556322.png)

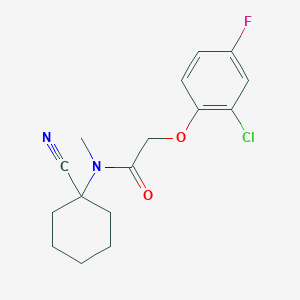
![Tert-butyl 2,2,5-trimethyl-4-[(prop-2-enoylamino)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B2556328.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2556329.png)
